Dichloroindophenol

描述

Structure

3D Structure

属性

IUPAC Name |

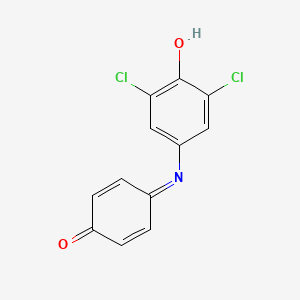

4-(3,5-dichloro-4-hydroxyphenyl)iminocyclohexa-2,5-dien-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl2NO2/c13-10-5-8(6-11(14)12(10)17)15-7-1-3-9(16)4-2-7/h1-6,17H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBWADIKARMIWNM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)C=CC1=NC2=CC(=C(C(=C2)Cl)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7061352, DTXSID501174455 |

Source

|

| Record name | 2,6-Dichloroindophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(3,5-Dichloro-4-hydroxyphenyl)imino]-2,5-cyclohexadien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501174455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark green crystalline solid as the sodium salt. |

Source

|

| Record name | 2,6-Dichloroindophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10412 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

537-14-4, 956-48-9 |

Source

|

| Record name | 4-[(3,5-Dichloro-4-hydroxyphenyl)imino]-2,5-cyclohexadien-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=537-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dichloroindophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000956489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Cyclohexadien-1-one, 2,6-dichloro-4-[(4-hydroxyphenyl)imino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Dichloroindophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(3,5-Dichloro-4-hydroxyphenyl)imino]-2,5-cyclohexadien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501174455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dichloro-N-4-hydroxyphenyl-p-benzoquinone monoimine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.254 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DICHLOROINDOPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C35QN2Z58B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Role of 2,6-Dichloroindophenol in Elucidating the Hill Reaction in Chloroplasts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pivotal role of 2,6-Dichloroindophenol (DCPIP) in demonstrating the Hill reaction, a cornerstone of photosynthetic research. By acting as an artificial electron acceptor, DCPIP allows for the direct measurement of the light-dependent reactions of photosynthesis in isolated chloroplasts. This document details the underlying principles, experimental protocols, and data analysis, offering a comprehensive resource for researchers in cellular biology, biochemistry, and pharmacology.

The Hill Reaction and the Significance of DCPIP

In 1937, Robert Hill demonstrated that isolated chloroplasts could produce oxygen in the presence of light and an artificial electron acceptor, even without carbon dioxide fixation.[1][2] This discovery, now known as the Hill reaction, was instrumental in decoupling the light-dependent reactions (electron transport and oxygen evolution) from the light-independent reactions (carbon fixation).[1]

The Hill reaction is formally the light-driven transfer of electrons from water to a non-physiological oxidant, or Hill reagent, against a chemical potential gradient.[1] In intact chloroplasts, the ultimate electron acceptor is NADP+.[1][3][4] However, in experimental settings, DCPIP serves as a convenient substitute.[4][5][6][7]

DCPIP is a redox indicator dye that is blue in its oxidized state and colorless when reduced.[2][3][4][5][6][8][9][10] It has a higher affinity for electrons than ferredoxin, allowing it to intercept electrons from the photosynthetic electron transport chain, specifically after Photosystem II.[4][11] The reduction of DCPIP is visually and spectrophotometrically quantifiable, providing a direct measure of the rate of electron flow and, consequently, the rate of the light-dependent reactions.[3][9][10]

The reaction can be summarized as follows:

2H₂O + 2DCPIP (blue) --(light, chloroplasts)--> O₂ + 2DCPIPH₂ (colorless)

Experimental Protocols

The following sections detail the standard methodologies for isolating chloroplasts and measuring the Hill reaction using DCPIP.

Chloroplast Isolation from Spinach

This protocol is adapted from several established methods to yield a suspension of active chloroplasts.[3][5][6]

Materials:

-

Fresh spinach leaves

-

Ice-cold 0.5 M sucrose solution

-

Ice-cold 0.05 M phosphate buffer (pH 7.0) or 10 mM Tris buffer (pH 7.8) containing 0.4 M sucrose[3][5][6]

-

Blender or pestle and mortar

-

Cheesecloth or muslin

-

Refrigerated centrifuge and tubes

Procedure:

-

Rinse 10-20g of fresh spinach leaves with cold water and remove the midribs.[3][5]

-

Grind the leaves with 100 mL of ice-cold sucrose buffer solution in a pre-chilled blender for approximately 30-60 seconds.[3]

-

Filter the homogenate through multiple layers of cheesecloth into a chilled beaker.[3][5]

-

Transfer the filtrate to centrifuge tubes and centrifuge at a low speed (e.g., 1500 x g) for 5 minutes to pellet cell debris.[5]

-

Carefully decant the supernatant into clean, chilled centrifuge tubes and centrifuge at a higher speed (e.g., 3000-6000 rpm) for 10 minutes to pellet the chloroplasts.[3][5]

-

Discard the supernatant and gently resuspend the chloroplast pellet in a small volume (2-3 mL) of the ice-cold buffer solution.[5][6]

-

Keep the chloroplast suspension on ice and in the dark until use.

Measuring the Rate of DCPIP Reduction

This procedure utilizes spectrophotometry to quantify the rate of the Hill reaction.

Materials:

-

Isolated chloroplast suspension

-

Phosphate buffer (pH 7.0)

-

0.1 mM DCPIP solution[8]

-

Spectrophotometer and cuvettes

-

Light source (e.g., 100W bench lamp)

-

Test tubes and rack

-

Aluminum foil

Procedure:

-

Turn on the spectrophotometer and set the wavelength to 600 nm, the maximal absorbance for oxidized DCPIP.[8][10][12][13]

-

Prepare a "blank" cuvette containing the chloroplast suspension and buffer but no DCPIP to zero the spectrophotometer.[3]

-

Set up experimental and control tubes as described in the table below. The reaction is initiated by the addition of DCPIP.

-

For the light-exposed tubes, place them at a fixed distance from the light source.[3]

-

Immediately after adding DCPIP, mix the contents of each tube by inversion and take an initial absorbance reading (Time 0).[3]

-

Continue to take absorbance readings at regular intervals (e.g., every 2 minutes) for a total of 10-15 minutes.[14]

-

The rate of the Hill reaction is determined by calculating the change in absorbance over time.

Data Presentation

Quantitative Parameters for Experimental Setup

| Parameter | Value | Reference |

| Chloroplast Isolation | ||

| Sucrose Concentration | 0.4 - 0.5 M | [3][6] |

| Buffer pH | 7.0 - 7.8 | [3][5][6] |

| Low-Speed Centrifugation | ~1500 x g | [5] |

| High-Speed Centrifugation | ~3000 x g / 6000 rpm | [3][5] |

| Hill Reaction Assay | ||

| DCPIP Concentration | 0.05 - 0.1 mM | [8] |

| Spectrophotometer Wavelength | 600 - 640 nm | [3][8][10] |

| Molar Extinction Coefficient (ε) of DCPIP at pH 7.4 | ~19,100 M⁻¹ cm⁻¹ | [8] |

Example Experimental Design and Expected Results

| Tube | Chloroplast Suspension | Buffer | DCPIP | Conditions | Expected Result |

| 1 (Blank) | 0.5 mL | 4.5 mL | 0 mL | Light | No color; used to zero spectrophotometer. |

| 2 (Light) | 0.5 mL | 4.0 mL | 0.5 mL | Light | Blue color disappears; absorbance decreases. |

| 3 (Dark) | 0.5 mL | 4.0 mL | 0.5 mL | Wrapped in foil | Blue color persists; minimal change in absorbance.[5][6] |

| 4 (Boiled) | 0.5 mL (boiled) | 4.0 mL | 0.5 mL | Light | Blue color persists; minimal change in absorbance.[5] |

Visualizing the Process

Electron Flow in the Hill Reaction with DCPIP

Caption: Electron transport chain in the Hill reaction with DCPIP.

Experimental Workflow for Measuring the Hill Reaction

Caption: Workflow for the DCPIP-Hill reaction experiment.

Factors Influencing the Rate of DCPIP Reduction

The rate of DCPIP reduction is a proxy for the rate of the light-dependent reactions and is influenced by several factors:

-

Light Intensity: The rate of reaction generally increases with light intensity up to a saturation point, beyond which other factors become limiting.[3][15]

-

Wavelength of Light: The reaction rate will be highest at wavelengths corresponding to the absorption peaks of chlorophylls and other photosynthetic pigments.

-

Temperature: Enzyme activity in the electron transport chain is temperature-dependent. Extreme temperatures can denature proteins and inhibit the reaction.[3]

-

pH: The pH of the buffer can affect the stability and activity of the chloroplasts and the redox properties of DCPIP itself.[12][13]

-

Inhibitors: Herbicides like DCMU (Diuron) and Atrazine block the electron flow from Photosystem II, thereby inhibiting DCPIP reduction.[2][3] This makes the DCPIP assay a valuable tool for screening and characterizing photosynthetic inhibitors.

Conclusion

The use of 2,6-Dichloroindophenol in the Hill reaction assay remains a powerful and elegant method for studying the light-dependent reactions of photosynthesis. Its simplicity, reliability, and the ease of quantitative measurement make it an indispensable tool in academic research for understanding photosynthetic electron transport and in applied science, such as the development and testing of herbicides. This guide provides the foundational knowledge and protocols for the successful implementation and interpretation of this classic biochemical assay.

References

- 1. Hill reaction - Wikipedia [en.wikipedia.org]

- 2. weber.edu [weber.edu]

- 3. fire.biol.wwu.edu [fire.biol.wwu.edu]

- 4. Dichlorophenolindophenol - Wikipedia [en.wikipedia.org]

- 5. ocr.org.uk [ocr.org.uk]

- 6. snabbiology.co.uk [snabbiology.co.uk]

- 7. Investigating the light dependent reaction in photosynthesis [practicalbiology.org]

- 8. mdpi.com [mdpi.com]

- 9. savemyexams.com [savemyexams.com]

- 10. ableweb.org [ableweb.org]

- 11. schulte.faculty.unlv.edu [schulte.faculty.unlv.edu]

- 12. Features of Using 2,6-Dichlorophenolindophenol as An Electron Acceptor in Photosynthesis Studies | CoLab [colab.ws]

- 13. Features of using 2,6-dichlorophenolindophenol as an electron acceptor in photosynthesis studies | Loktyushkin | Vestnik Moskovskogo universiteta. Seriya 16. Biologiya [vestnik-bio-msu.elpub.ru]

- 14. ableweb.org [ableweb.org]

- 15. The Effect Light Intensity Has on the Photosynthesis of Spinach Chloroplasts — Adam Cap [adamcap.com]

A Technical Guide to 2,6-Dichloroindophenol: Chemical Properties, Structure, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloroindophenol (DCPIP) is a redox-active organic compound widely utilized in scientific research as a sensitive indicator for electron transfer reactions. Its distinct color change upon reduction makes it an invaluable tool in various biochemical and physiological assays. This technical guide provides an in-depth overview of the chemical properties, structure, and key experimental applications of 2,6-dichloroindophenol, with a focus on methodologies relevant to researchers in the life sciences and drug development.

Chemical Properties

2,6-Dichloroindophenol is most commonly available as its sodium salt, which exhibits greater water solubility. The key chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 4-[(3,5-dichloro-4-oxocyclohexa-2,5-dien-1-ylidene)amino]phenolate | [1] |

| Synonyms | DCPIP, DCIP, DPIP, Tillman's reagent | [2][3] |

| CAS Number | 956-48-9 (acid form), 620-45-1 (sodium salt) | [2][3] |

| Molecular Formula | C₁₂H₇Cl₂NO₂ (acid form), C₁₂H₆Cl₂NNaO₂ (sodium salt) | [1][2] |

| Molecular Weight | 268.09 g/mol (acid form), 290.07 g/mol (sodium salt) | [1][2] |

| Appearance | Dark green crystalline powder (sodium salt) | [1] |

| Melting Point | 277 °C (decomposes) (sodium salt hydrate) | [4] |

| Boiling Point | Data not available | |

| Solubility | The sodium salt is soluble in water and ethanol. | |

| pKa | Data not available | |

| Redox Potential (E₀') | +0.217 V to +0.22 V | [5][6] |

| Maximal Absorption (λmax) | ~600-605 nm (oxidized form) | [2][7] |

Chemical Structure and Redox Chemistry

The utility of 2,6-dichloroindophenol as a redox indicator stems from the distinct structural and chromophoric differences between its oxidized and reduced forms. In its oxidized state, DCPIP is a deep blue compound.[2] Upon accepting two electrons and two protons, it is reduced to the colorless leuco-form, 2,6-dichloro-p-aminophenol.[6]

Caption: Redox states of 2,6-dichloroindophenol.

Experimental Protocols

Determination of Ascorbic Acid (Vitamin C) Concentration

A primary application of DCPIP is in the quantification of ascorbic acid. The principle of this assay is a redox titration where ascorbic acid reduces the blue DCPIP to its colorless form. The endpoint is reached when all the ascorbic acid has been oxidized, and the addition of excess DCPIP results in a persistent pink or blue color.

Materials:

-

2,6-dichloroindophenol (DCPIP) solution (e.g., 0.025% in distilled water)

-

Ascorbic acid standard solution (e.g., 0.1 g in 100 mL of distilled water)

-

Sample containing ascorbic acid (e.g., fruit juice)

-

Burette, pipettes, and flasks

Procedure:

-

Standardization of DCPIP solution: a. Pipette a known volume of the standard ascorbic acid solution into a flask. b. Titrate with the DCPIP solution from a burette until a faint, persistent pink color is observed.[8] c. Record the volume of DCPIP solution used. d. Repeat for reproducibility.

-

Titration of the sample: a. Pipette a known volume of the sample solution into a flask. b. Titrate with the standardized DCPIP solution until the endpoint is reached.[9] c. Record the volume of DCPIP solution used.

-

Calculation: The concentration of ascorbic acid in the sample can be calculated based on the stoichiometry of the reaction (1:1) and the volumes of the reactants used.

Caption: Workflow for Vitamin C determination using DCPIP.

Investigation of the Hill Reaction in Photosynthesis

DCPIP can act as an artificial electron acceptor in the light-dependent reactions of photosynthesis, substituting for NADP+.[2] The rate of photosynthesis can be inferred by measuring the rate of DCPIP reduction (color change from blue to colorless).

Materials:

-

Isolated chloroplasts (e.g., from spinach leaves)

-

DCPIP solution

-

Buffer solution (e.g., phosphate buffer, pH 7.0)

-

Spectrophotometer

-

Light source

Procedure:

-

Chloroplast Isolation: a. Homogenize fresh leaf tissue in a chilled isolation buffer. b. Filter the homogenate and centrifuge to pellet the chloroplasts. c. Resuspend the chloroplast pellet in a small volume of buffer.

-

Hill Reaction Assay: a. Prepare reaction tubes containing the chloroplast suspension and DCPIP solution. b. Include control tubes (e.g., no light, no chloroplasts). c. Expose the experimental tubes to a light source. d. At timed intervals, measure the absorbance of the solution at ~600 nm using a spectrophotometer.[10]

-

Data Analysis: The rate of decrease in absorbance is proportional to the rate of the Hill reaction.

Caption: DCPIP as an artificial electron acceptor in photosynthesis.

Conclusion

2,6-Dichloroindophenol remains a cornerstone reagent in biochemical and physiological research. Its straightforward application in quantifying reducing agents like ascorbic acid and its utility in studying fundamental biological processes such as photosynthesis underscore its continued importance. The detailed protocols and structural information provided in this guide are intended to support researchers in the effective application of this versatile compound.

References

- 1. 2,6-Dichloroindophenol sodium | C12H6Cl2NNaO2 | CID 23697355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dichlorophenolindophenol - Wikipedia [en.wikipedia.org]

- 3. 620-45-1 CAS | 2,6-DICHLOROPHENOL INDOPHENOL SODIUM SALT | Redox Indicators | Article No. 03291 [lobachemie.com]

- 4. 1266615-56-8 CAS MSDS (2,6-DICHLOROINDOPHENOL SODIUM SALT HYDRATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. grokipedia.com [grokipedia.com]

- 6. Antimelanoma Activity of the Redox Dye DCPIP (2,6-Dichlorophenolindophenol) is Antagonized by NQO1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Photochemical Redox Reactions of 2,6-Dichlorophenolindophenol and Its Use to Detect Photoreduced Quinones [mdpi.com]

- 8. Determination of Vitamin C | Chem Lab [chemlab.truman.edu]

- 9. flinnsci.com [flinnsci.com]

- 10. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]

Principle of DCPIP as an Electron Acceptor in Photosynthesis Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and methodologies surrounding the use of 2,6-dichlorophenolindophenol (DCPIP) as an artificial electron acceptor in the study of photosynthesis. It is designed to serve as a technical resource for professionals engaged in biological research and drug development.

Core Principle: Intercepting Photosynthetic Electron Flow

Photosynthesis is broadly divided into light-dependent and light-independent reactions. The light-dependent reactions, occurring in the thylakoid membranes of chloroplasts, capture light energy to produce ATP and NADPH.[1] Central to this process is a series of redox reactions known as the photosynthetic electron transport chain.

In 1937, Robin Hill demonstrated that isolated chloroplasts could produce oxygen in the presence of light and an artificial electron acceptor, a process now known as the Hill reaction.[2] This discovery was pivotal because it showed that the oxygen evolution and carbon dioxide fixation steps of photosynthesis are separate.[2] DCPIP is a "Hill reagent," an artificial electron acceptor that can be introduced into the light reaction to intercept electrons.[2]

The core principle of using DCPIP lies in its properties as a redox dye.[3]

-

Oxidized State: DCPIP is blue, with a maximum absorbance around 600-620 nm.[3][4]

-

Reduced State: Upon accepting electrons, DCPIP becomes colorless.[3][5][6]

In the context of the light-dependent reactions, high-energy electrons are released from chlorophyll molecules upon light absorption and passed down the electron transport chain.[6] Normally, the final electron acceptor is NADP+, which is reduced to NADPH.[5][7] When present, DCPIP intercepts these electrons, acting as a substitute for NADP+.[5][8][9] The rate at which DCPIP loses its blue color is directly proportional to the rate of electron flow, and thus, the rate of the light-dependent reactions of photosynthesis.[8] This color change provides a simple visual and, more importantly, a quantifiable measure of photosynthetic activity.[2][8]

DCPIP is understood to accept electrons from the electron transport chain around the point where Photosystem II (PSII) passes electrons to the mobile carrier plastoquinone.[4][10]

Quantitative Analysis and Data Presentation

The reduction of DCPIP is most accurately quantified using a spectrophotometer or colorimeter.[8] By measuring the decrease in absorbance of the blue DCPIP solution over time, a precise rate of the reaction can be determined.

| Parameter | Value/Description | Source(s) |

| Compound Name | 2,6-dichlorophenolindophenol | [11] |

| Abbreviation | DCPIP, DCIP, or DPIP | [3] |

| Oxidized Form | Blue | [3][5] |

| Reduced Form | Colorless | [3][5] |

| Max. Absorbance (Oxidized) | ~600 nm - 640 nm | [3][4][12] |

| Isobestic Point | 522 nm (useful for pH-dependent studies) | [11][13] |

| Typical Assay Concentration | 1 x 10⁻⁴ M (approx.) | [14] |

| Molar Extinction Coefficient | ~19,100 M⁻¹ cm⁻¹ at pH 7.4 | [15] |

Experimental Protocols

The following sections detail a generalized protocol for using DCPIP to measure the rate of photosynthesis in isolated chloroplasts.

A suspension of intact and functional chloroplasts is required for the assay.[6]

-

Leaf Preparation: Select fresh green leaves, such as spinach or lettuce, and remove any tough midribs.[12][16]

-

Homogenization: Grind the leaves vigorously in a pre-chilled mortar and pestle (or blender) with an ice-cold isolation medium.[12][14][16] This medium is typically a buffered sucrose solution (e.g., 0.4 M sucrose) at a specific pH (e.g., 7.0-7.8) to maintain the osmotic potential and prevent chloroplast damage.[6][12]

-

Filtration: Filter the homogenate through several layers of muslin or cheesecloth to remove large cellular debris.[10][12]

-

Centrifugation: Centrifuge the filtrate to pellet the chloroplasts. The supernatant is discarded, and the pellet is gently resuspended in a small volume of the cold isolation medium.[14] This suspension should be kept on ice.[14]

This procedure involves setting up multiple reaction tubes to serve as controls and for testing variables. The reaction is initiated by the addition of the chloroplast suspension to the DCPIP solution and exposure to light.

| Tube | Chloroplast Suspension | DCPIP Solution | Buffer/Isolation Medium | Condition | Purpose |

| 1 (Experimental) | 0.1 mL | 0.15 mL | 3.75 mL | Light | To measure the rate of photosynthesis under light.[4] |

| 2 (Dark Control) | 0.1 mL | 0.15 mL | 3.75 mL | Dark | To show that light is necessary for DCPIP reduction.[5][17] |

| 3 (No Chloroplasts) | - | 0.15 mL | 3.85 mL | Light | To show that DCPIP is not reduced by light alone.[14][18] |

| 4 (Inhibitor) | 0.1 mL | 0.15 mL | Varies | Light | To test the effect of a photosynthetic inhibitor (e.g., DCMU).[4][19] |

| 5 (Boiled Chloroplasts) | 0.1 mL (boiled) | 0.15 mL | 3.75 mL | Light | To show that functional enzymes in the chloroplasts are required. |

Note: Volumes are illustrative and should be optimized for the specific experiment and cuvette size. Always add the chloroplast suspension or DCPIP last to start the reaction at a defined time.[4]

-

Spectrophotometer Setup: Set the spectrophotometer to the wavelength of maximum absorbance for DCPIP (e.g., 620 nm).[4]

-

Initial Reading (Time Zero): As soon as the chloroplast suspension is added to the DCPIP solution, mix the tube by inverting it and take an initial absorbance reading.[4][12]

-

Light Exposure: Place the experimental tube under a light source of controlled intensity and temperature.[6][8]

-

Time-Course Readings: Take absorbance readings at regular intervals (e.g., every 30 seconds or every minute) until the absorbance value no longer declines, indicating the reaction has completed.[4]

-

Rate Calculation: Plot a graph of absorbance versus time. The initial slope of this graph is proportional to the initial rate of the reaction. The rate of photosynthesis can be expressed as the change in absorbance per unit of time (ΔAbs/min).

Visualizing Pathways and Workflows

Caption: Electron transport chain showing DCPIP intercepting electrons after Photosystem II.

Caption: A typical experimental workflow for the DCPIP assay in photosynthesis studies.

Factors Influencing DCPIP Reduction

Several environmental and chemical factors can influence the rate of DCPIP reduction, making them key variables for investigation in photosynthesis studies.

-

Light Intensity: As light intensity increases, the rate of electron transport and DCPIP reduction generally increases, up to a saturation point.[6]

-

Light Wavelength (Color): The rate of photosynthesis varies with the wavelength of light, corresponding to the absorption spectrum of chlorophyll. Blue and red light are typically most effective.[20]

-

Temperature: Enzymatic reactions in the electron transport chain are temperature-sensitive. Extreme temperatures can denature proteins and inhibit the reaction.[9]

-

pH: The pH of the reaction buffer can affect the stability and activity of the chloroplasts and the DCPIP molecule itself.[11][17]

-

Inhibitors: Herbicides and other chemicals can block specific steps in the electron transport chain. For example, DCMU (3-(3,4-dichlorophenyl)-1,1-dimethylurea) is a well-known inhibitor that blocks electron flow from Photosystem II, thus preventing the reduction of DCPIP.[4]

Applications and Limitations

Applications:

-

Measuring Photosynthetic Rate: It provides a reliable method for quantifying the activity of the light-dependent reactions.[8]

-

Herbicide Research: Used to screen for and study the mechanism of herbicides that target the photosynthetic electron transport chain.[12]

-

Environmental Stress Studies: Allows researchers to investigate the impact of stressors like temperature, light quality, and pollutants on photosynthetic efficiency.[21]

-

Educational Tool: The Hill reaction using DCPIP is a classic experiment for demonstrating the principles of photosynthesis.[17][22]

Limitations:

-

Indirect Measurement: The assay measures the rate of electron transport, not carbon fixation, so it only reflects the activity of the light-dependent reactions.[2]

-

Chloroplast Integrity: The isolation process can damage chloroplasts, which may affect the results.[17] The use of a buffered, isotonic solution is crucial to minimize this.[6]

-

In Vitro System: The assay is performed on isolated chloroplasts, which may not perfectly reflect the complex regulatory mechanisms present in an intact leaf.[20]

Conclusion

The use of DCPIP as an artificial electron acceptor is a foundational technique in photosynthesis research. It provides a robust and quantifiable method for investigating the rate and mechanics of the light-dependent reactions. By intercepting electrons and changing color upon reduction, DCPIP allows for the direct measurement of electron transport activity, making it an invaluable tool for researchers, educators, and professionals in fields ranging from plant biology to drug and herbicide development. A thorough understanding of the underlying principles and careful execution of the experimental protocol are essential for obtaining accurate and reproducible results.

References

- 1. The Regulation of Photosynthetic Electron Transport during Nutrient Deprivation in Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hill reaction - Wikipedia [en.wikipedia.org]

- 3. Dichlorophenolindophenol - Wikipedia [en.wikipedia.org]

- 4. schulte.faculty.unlv.edu [schulte.faculty.unlv.edu]

- 5. snabbiology.co.uk [snabbiology.co.uk]

- 6. savemyexams.com [savemyexams.com]

- 7. google.com [google.com]

- 8. tutorchase.com [tutorchase.com]

- 9. senecalearning.com [senecalearning.com]

- 10. ableweb.org [ableweb.org]

- 11. Features of Using 2,6-Dichlorophenolindophenol as An Electron Acceptor in Photosynthesis Studies | CoLab [colab.ws]

- 12. fire.biol.wwu.edu [fire.biol.wwu.edu]

- 13. Features of Using 2,6-Dichlorophenolindophenol as An Electron Acceptor in Photosynthesis Studies | Semantic Scholar [semanticscholar.org]

- 14. Investigating the light dependent reaction in photosynthesis [practicalbiology.org]

- 15. Photochemical Redox Reactions of 2,6-Dichlorophenolindophenol and Its Use to Detect Photoreduced Quinones [mdpi.com]

- 16. mrsjonesbiology.weebly.com [mrsjonesbiology.weebly.com]

- 17. ocr.org.uk [ocr.org.uk]

- 18. Photosynthesis – Biology I: Introduction to Cell and Molecular Biology Lab Guidebook [boisestate.pressbooks.pub]

- 19. scribd.com [scribd.com]

- 20. quora.com [quora.com]

- 21. researchgate.net [researchgate.net]

- 22. m.youtube.com [m.youtube.com]

Understanding the color change of Dichloroindophenol in acidic vs. alkaline conditions.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the colorimetric properties of 2,6-dichloroindophenol (DCIP), a versatile redox indicator. Its pronounced color change in response to varying pH and redox states makes it a valuable tool in various biochemical and analytical applications. This document outlines the underlying chemical principles, presents quantitative data, details experimental protocols for characterization, and provides visual representations of the involved chemical transformations.

Core Principles of Dichloroindophenol Color Change

2,6-dichloroindophenol is a quinone-imine compound that exhibits distinct colors in its oxidized and reduced forms. Furthermore, the color of the oxidized form is highly dependent on the pH of the solution. This dual sensitivity to both redox potential and hydrogen ion concentration is central to its utility.

Redox-Dependent Color Change:

-

Oxidized State (DCIP): In its oxidized form, DCIP is intensely colored. The specific color is dictated by the pH of the solution.

-

Reduced State (DCIPH₂): Upon reduction, typically by accepting two electrons and two protons, DCIP is converted to its leuco form, DCIPH₂. This reduced form is colorless, regardless of the pH.

pH-Dependent Color Change (Oxidized State): The oxidized form of DCIP acts as an acid-base indicator. The color transition is due to the protonation and deprotonation of a phenolic hydroxyl group on the molecule.

-

Acidic Conditions (pH < 5.9): In acidic solutions, the oxidized DCIP molecule is protonated (DCIPH), resulting in a red to pink coloration.

-

Alkaline and Neutral Conditions (pH > 5.9): In neutral to alkaline solutions, the phenolic proton dissociates, yielding the deprotonated indophenolate anion, which is blue .

The pKa for this transition is approximately 5.9. At this pH, there will be an equilibrium between the red and blue forms, and the solution may appear purple.

Quantitative Spectrophotometric Data

The color changes of DCIP can be quantified by measuring the absorbance of light at specific wavelengths using a spectrophotometer. The key absorption maxima (λmax) for the different forms of DCIP are summarized in the table below.

| State of DCIP | pH Condition | Color | Absorption Maximum (λmax) | Molar Extinction Coefficient (ε) |

| Oxidized | Acidic (pH < 5.9) | Red/Pink | ~520 nm | Not widely reported |

| Oxidized | Alkaline (pH > 5.9) | Blue | ~600-605 nm[1] | ~19,100 M-1cm-1 at pH 7.4 |

| Reduced | Acidic or Alkaline | Colorless | No significant absorbance in the visible spectrum | Not applicable |

Note: An isobestic point for the acid-base transition of oxidized DCIP, where the molar absorptivity of the red and blue forms are equal, has been reported at 522 nm.

Chemical Structures and Transitions

The color changes of DCIP are a direct result of alterations to its chemical structure, which in turn affect its electronic configuration and how it absorbs light.

Acid-Base Equilibrium of Oxidized DCIP

The equilibrium between the red (protonated) and blue (deprotonated) forms of oxidized DCIP is illustrated below.

Caption: Acid-base equilibrium of oxidized DCIP.

Redox Transformation of DCIP

The reduction of oxidized DCIP to its colorless form involves the addition of two electrons and two protons. This process is reversible.

Caption: Redox transformation of DCIP.

Experimental Protocols

The following protocols provide a framework for the systematic investigation of the pH-dependent colorimetric properties of DCIP.

Preparation of Stock Solutions

-

DCIP Stock Solution (1 mM): Dissolve 290.08 mg of 2,6-dichloroindophenol sodium salt hydrate in 1 L of deionized water. Store in a dark, refrigerated container.

-

Buffer Solutions (0.1 M): Prepare a series of buffer solutions with pH values ranging from 3 to 9 (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8, and borate buffer for pH 8-9).

-

Reducing Agent (10 mM Ascorbic Acid): Dissolve 176.12 mg of ascorbic acid in 100 mL of deionized water. Prepare this solution fresh daily.

Experiment 1: Spectrophotometric Characterization of Oxidized DCIP at Various pH Values

Objective: To determine the absorption spectra of oxidized DCIP in acidic and alkaline conditions.

Workflow:

Caption: Workflow for spectrophotometric analysis of oxidized DCIP.

Procedure:

-

Prepare two sets of cuvettes.

-

In the first set, for the acidic condition, add 2.9 mL of pH 4.0 buffer and 0.1 mL of the 1 mM DCIP stock solution.

-

In the second set, for the alkaline condition, add 2.9 mL of pH 8.0 buffer and 0.1 mL of the 1 mM DCIP stock solution.

-

Use the respective buffer solutions as blanks.

-

Measure the absorbance spectra of both solutions from 400 nm to 700 nm.

-

Plot the absorbance versus wavelength for both conditions and identify the λmax for the red (acidic) and blue (alkaline) forms.

Experiment 2: Demonstration of Redox-Dependent Color Change

Objective: To visually and spectrophotometrically observe the reduction and re-oxidation of DCIP.

Procedure:

-

Prepare a solution of DCIP in a neutral buffer (e.g., pH 7.0) as described in Experiment 1. The solution should be blue.

-

Measure the initial absorbance at the λmax of the blue form (~600 nm).

-

Add a small volume of the ascorbic acid solution (e.g., 0.1 mL) to the cuvette and mix gently.

-

Observe the rapid color change from blue to colorless.

-

Measure the absorbance again at ~600 nm to confirm a significant decrease.

-

To demonstrate re-oxidation, bubble air or oxygen through the colorless solution or add a mild oxidizing agent. A partial return of the blue color may be observed, although this can be slow.

Conclusion

The dual functionality of 2,6-dichloroindophenol as both a redox and pH indicator makes it a highly effective tool in diverse scientific disciplines. A thorough understanding of its pH-dependent color transitions and redox behavior, supported by quantitative spectrophotometric data, is essential for its accurate application in research and development. The protocols and data presented in this guide provide a solid foundation for the utilization and further investigation of this versatile chemical compound.

References

Dichloroindophenol: A Technical Guide to the Solubility of its Sodium Salt vs. Free Acid Form

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the solubility characteristics of 2,6-dichloroindophenol (DCPIP) in its sodium salt and free acid forms. Understanding the differential solubility of these two forms is critical for the effective application of DCPIP as a redox indicator in various biochemical assays, including vitamin C quantification and studies of photosynthetic electron transport. This document provides a comprehensive comparison of their solubility in aqueous and organic solvents, detailed experimental protocols for solubility determination, and visualizations of relevant experimental workflows.

Core Principles: The Impact of Ionization on Solubility

The significant difference in solubility between the sodium salt and the free acid form of dichloroindophenol stems from the principles of ionization. The sodium salt is an ionic compound that readily dissociates in polar solvents like water to yield the dichloroindophenolate anion and a sodium cation. This dissociation allows for strong ion-dipole interactions with water molecules, leading to its high solubility.

Conversely, the free acid form is a neutral organic molecule with limited polarity.[1] Its solubility in water is consequently very low.[1][2] However, in non-polar organic solvents, the free acid form exhibits greater solubility due to favorable van der Waals interactions.[3] The solubility of the free acid is also highly dependent on the pH of the aqueous medium; in alkaline conditions, it will be deprotonated to form the more soluble anionic species.

Quantitative Solubility Data

The following tables summarize the available quantitative and qualitative solubility data for both the sodium salt and free acid forms of this compound.

Table 1: Solubility of this compound Sodium Salt

| Solvent | Solubility | Observations |

| Water | 10 mg/mL, up to 3% (w/v) | Forms a clear, deep blue solution. |

| Ethanol | Up to 2% (w/v) | Soluble. |

| 50% Ethanol + 1N Sodium Carbonate | 0.1% (w/v) | Forms a blue solution.[4] |

Table 2: Solubility of this compound Free Acid

| Solvent | Solubility | Observations |

| Water | Insoluble/Sparingly Soluble[1][2][5] | The neutral organic compound is insoluble in water.[1] |

| Toluene | Soluble[3] | Forms a red solution.[3] |

| Organic Solvents (general) | More readily soluble than in water, especially in acidic conditions.[6] | The nonpolar nature of the free acid favors solubility in nonpolar solvents.[3] |

Experimental Protocols for Solubility Determination

This section outlines a detailed methodology for the comparative determination of the solubility of this compound sodium salt and its free acid form. The shake-flask method, a widely accepted technique for determining equilibrium solubility, is described.

Objective: To determine and compare the equilibrium solubility of this compound sodium salt and this compound free acid in various solvents at a controlled temperature.

Materials:

-

This compound sodium salt hydrate

-

This compound (free acid)

-

Distilled or deionized water

-

Ethanol

-

Toluene

-

Phosphate buffer solutions (pH 5, 7, and 9)

-

Analytical balance

-

Spectrophotometer

-

Centrifuge

-

Vortex mixer

-

Shaking incubator

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Label a series of glass vials for each compound and each solvent to be tested.

-

Add an excess amount of the solid this compound sodium salt or free acid to the respective vials. The presence of undissolved solid at the end of the equilibration period is necessary to ensure saturation.

-

Add a known volume (e.g., 5 mL) of the desired solvent (water, ethanol, toluene, or buffered solutions) to each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C) for 24 to 48 hours. This allows the dissolution process to reach equilibrium. The exact time for equilibration should be determined empirically.

-

-

Sample Collection and Preparation:

-

After the equilibration period, remove the vials from the incubator.

-

Allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, being cautious not to disturb the solid material.

-

For aqueous and ethanol solutions, centrifuge the collected supernatant at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet any remaining suspended solids. For the toluene samples, filtration through a syringe filter may be more appropriate.

-

-

Quantification:

-

Prepare a series of standard solutions of known concentrations for both the sodium salt and the free acid in each respective solvent.

-

Measure the absorbance of the standard solutions and the saturated sample supernatants using a spectrophotometer at the wavelength of maximum absorbance (λmax). For the blue sodium salt in aqueous solution, the λmax is around 600-605 nm. For the red free acid in toluene, the λmax will be different and should be determined experimentally.

-

Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

-

Use the calibration curve to determine the concentration of the dissolved compound in the saturated samples.

-

-

Data Analysis:

-

Calculate the solubility of each compound in each solvent, expressed in mg/mL or g/100 mL.

-

Mandatory Visualizations

The following diagrams illustrate key experimental workflows and logical relationships involving this compound.

References

The Enduring Legacy of 2,6-Dichloroindophenol in Biochemical Assays: A Technical Guide

An in-depth exploration of the history, mechanisms, and applications of 2,6-Dichloroindophenol (DCPIP) as a pivotal redox indicator in biochemical research. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of DCPIP's role in seminal discoveries and its continued relevance in modern laboratories.

Introduction: A Dye at the Heart of Discovery

2,6-Dichloroindophenol (DCPIP), a redox-sensitive dye, has played a surprisingly central role in unraveling fundamental biochemical processes.[1] Its characteristic color change—from blue in its oxidized state to colorless when reduced—provides a simple yet powerful visual and spectrophotometric tool to monitor electron transfer reactions.[1][2][3] This property has been instrumental in the study of photosynthesis, enzyme kinetics, and the quantification of essential vitamins. This guide delves into the history of DCPIP's application, presenting the core methodologies and the quantitative data that underpin its significance.

The Hill Reaction: Unlocking the Secrets of Photosynthesis

The most celebrated application of DCPIP lies in its contribution to our understanding of the light-dependent reactions of photosynthesis. In the 1930s, British biochemist Robert Hill made the groundbreaking discovery that isolated chloroplasts could produce oxygen in the presence of light and an artificial electron acceptor, even without carbon dioxide fixation.[1][2][4][5][6][7] This process, now famously known as the Hill reaction, demonstrated for the first time that the photolysis of water and oxygen evolution are distinct from CO2 reduction.[2][5]

DCPIP proved to be an ideal artificial electron acceptor, or "Hill reagent," for these experiments.[2][5] It intercepts electrons energized by light in Photosystem II, thereby becoming reduced and losing its blue color. The rate of this decolorization, measurable with a spectrophotometer, serves as a direct proxy for the rate of the light-dependent reactions.[3][8]

Experimental Protocol: The Classic Hill Reaction

This protocol is a generalized representation of the classic experiments demonstrating the Hill reaction.

Objective: To measure the rate of the light-dependent reactions of photosynthesis in isolated chloroplasts using DCPIP.

Materials:

-

Fresh spinach leaves

-

Ice-cold 0.4 M sucrose solution in 10 mM Tris buffer (pH 7.8)

-

Cheesecloth

-

Chilled centrifuge tubes

-

Spectrophotometer set to 600 nm

-

DCPIP solution (e.g., 0.1 mM)

-

Light source

-

Test tubes or cuvettes

Methodology:

-

Chloroplast Isolation:

-

Homogenize fresh spinach leaves in the ice-cold sucrose buffer using a blender.[8]

-

Filter the homogenate through multiple layers of cheesecloth to remove large debris.[8]

-

Centrifuge the filtrate at a low speed to pellet nuclei and any remaining debris.

-

Carefully decant the supernatant and centrifuge it at a higher speed to pellet the chloroplasts.

-

Resuspend the chloroplast pellet in a small volume of the ice-cold sucrose buffer. All steps should be carried out at low temperatures and in dim light to preserve chloroplast activity.[7]

-

-

Reaction Setup:

-

Prepare a series of test tubes or cuvettes, each containing the isolated chloroplast suspension and a buffer solution.

-

Include a "dark" control tube, which is wrapped in aluminum foil to prevent light exposure.

-

At time zero, add a specific volume of DCPIP solution to each tube and mix gently.

-

-

Measurement:

-

Immediately take an initial absorbance reading of each sample at 600 nm using the spectrophotometer.

-

Expose the experimental tubes to a light source.

-

Take subsequent absorbance readings at regular time intervals (e.g., every 3 minutes for 30 minutes).[9]

-

Data Presentation:

The rate of the Hill reaction is determined by the change in absorbance over time. The results can be summarized in a table and plotted as a graph of absorbance versus time.

| Time (minutes) | Absorbance at 600 nm (Light) | Absorbance at 600 nm (Dark) |

| 0 | Initial Absorbance | Initial Absorbance |

| 3 | Absorbance Reading | Absorbance Reading |

| 6 | Absorbance Reading | Absorbance Reading |

| ... | ... | ... |

| 30 | Final Absorbance | Final Absorbance |

Table 1: Example data table for a Hill reaction experiment.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the electron transport chain in the Hill reaction and the general workflow of the experiment.

References

- 1. theory.labster.com [theory.labster.com]

- 2. Hill reaction - Wikipedia [en.wikipedia.org]

- 3. Dichlorophenolindophenol - Wikipedia [en.wikipedia.org]

- 4. ntrs.nasa.gov [ntrs.nasa.gov]

- 5. life.illinois.edu [life.illinois.edu]

- 6. weber.edu [weber.edu]

- 7. mystrica.com [mystrica.com]

- 8. fire.biol.wwu.edu [fire.biol.wwu.edu]

- 9. tycmhoffman.com [tycmhoffman.com]

Technical Guide: Absorption Spectrum and Molar Absorptivity of Oxidized DCPIP

This technical guide provides an in-depth overview of the spectrophotometric properties of 2,6-dichlorophenolindophenol (DCPIP) in its oxidized state. It is intended for researchers, scientists, and professionals in drug development who utilize DCPIP as a redox indicator and electron acceptor in various biochemical assays. This document details the compound's absorption characteristics, provides established molar absorptivity values, and outlines a comprehensive experimental protocol for its analysis.

Introduction to Oxidized DCPIP

2,6-Dichlorophenolindophenol is a chemical compound widely employed as a redox dye. In its oxidized form, DCPIP is a deep blue color, exhibiting a characteristic absorption maximum in the visible spectrum.[1][2] Upon reduction, for instance by accepting electrons in a biological reaction like the Hill reaction in photosynthesis, it becomes colorless.[1][2][3] This distinct color change allows for the convenient spectrophotometric monitoring of reaction rates. The absorption properties of oxidized DCPIP, particularly its molar absorptivity (or extinction coefficient), are crucial for the quantitative analysis of these reactions. It is important to note that these properties are significantly dependent on the pH of the solution.[4][5]

Quantitative Spectrophotometric Data

The maximal absorption wavelength (λmax) and molar absorptivity (ε) of oxidized DCPIP are subject to variation based on experimental conditions, most notably pH. The compound exists in different protonated states, which influences its color and absorption spectrum.[5] Below is a summary of reported values under various conditions.

| Parameter | Value | pH | Buffer/Solvent | Reference |

| λmax | ~600 nm | 6.5 | 50 mM Phosphate Buffer | [6] |

| λmax | 600 nm | Not Specified | Not Specified | [1][2] |

| λmax | 605 nm | Not Specified | Not Specified | [6] |

| λmax | 605 nm | 7.4 | 10 mM Phosphate Buffer | [7] |

| Isobestic Point | 522 nm | Varied | Not Specified | [5] |

| Molar Absorptivity (ε) | ~19,100 M-1cm-1 | 7.4 | 10 mM Phosphate Buffer | [7] |

| Molar Absorptivity (ε) | 22,000 M-1cm-1 | Not Specified | Not Specified | [8] |

Note: The molar absorptivity of DCPIP is known to increase with an increase in pH.[4] Therefore, it is critical to determine or use the extinction coefficient specific to the buffer system, pH, and temperature of the intended assay.[4]

Experimental Protocol: Determination of Absorption Spectrum and Molar Absorptivity

This section provides a detailed methodology for determining the absorption spectrum and molar absorptivity of oxidized DCPIP.

3.1 Materials and Equipment

-

2,6-dichlorophenolindophenol (DCPIP), sodium salt

-

Calibrated UV-Visible Spectrophotometer

-

Matched 10-mm quartz cuvettes

-

Appropriate buffer solutions of known pH (e.g., 50 mM phosphate buffer)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Milli-Q or distilled water

3.2 Preparation of a Standard DCPIP Stock Solution

-

Accurately weigh a precise amount of DCPIP powder. Note that the solubility of DCPIP in water is limited; a concentration of 2 mM (0.65 mg/mL) is recommended to ensure a homogeneous solution.[4]

-

Dissolve the DCPIP in a small volume of the desired buffer in a volumetric flask.

-

Once fully dissolved, bring the solution to the final volume with the same buffer and mix thoroughly.

-

Store the stock solution in an amber tube or protect it from light to prevent photodegradation.

3.3 Determination of the Absorption Spectrum

-

Prepare a diluted working solution of DCPIP (e.g., 50-70 µM) from the stock solution using the desired experimental buffer.[6]

-

Turn on the spectrophotometer and allow the lamp to warm up as per the manufacturer's instructions.

-

Set the spectrophotometer to scan a wavelength range, typically from 400 nm to 750 nm.

-

Use a cuvette filled with the experimental buffer to serve as a blank and zero the instrument.

-

Replace the blank cuvette with a cuvette containing the DCPIP working solution.

-

Initiate the wavelength scan to record the absorbance spectrum.

-

Identify the wavelength of maximum absorbance (λmax) from the resulting spectrum.

3.4 Determination of Molar Absorptivity (ε)

-

Prepare a series of DCPIP standard solutions of known concentrations by serially diluting the stock solution with the experimental buffer.

-

Set the spectrophotometer to the predetermined λmax (e.g., 600 nm).

-

Zero the instrument using the buffer blank.

-

Measure the absorbance of each standard solution, starting from the least concentrated.

-

Plot a graph of absorbance versus concentration (in M).

-

According to the Beer-Lambert law (A = εcl), the slope of the resulting linear regression is the molar absorptivity (ε) in M-1cm-1 (where c is the concentration in M and l is the path length in cm, typically 1 cm).

Visualized Experimental Workflow

The following diagram illustrates the logical flow for determining the key spectrophotometric parameters of oxidized DCPIP.

Caption: Workflow for Determining DCPIP's Absorption Spectrum and Molar Absorptivity.

References

- 1. Dichlorophenolindophenol - Wikipedia [en.wikipedia.org]

- 2. Solved QUESTION 4 DCPIP is a redox dye which can be used to | Chegg.com [chegg.com]

- 3. ableweb.org [ableweb.org]

- 4. Understanding the chemistry of the artificial electron acceptors PES, PMS, DCPIP and Wurster’s Blue in methanol dehydrogenase assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Features of Using 2,6-Dichlorophenolindophenol as An Electron Acceptor in Photosynthesis Studies | CoLab [colab.ws]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Solved Q) Calculate the rate of reduction of DCPIP in units | Chegg.com [chegg.com]

Methodological & Application

Application Note: Quantitative Determination of Vitamin C (Ascorbic Acid) using 2,6-Dichloroindophenol Titration

Audience: Researchers, scientists, and drug development professionals.

Principle of the Method

The quantitative determination of Vitamin C (L-ascorbic acid) is based on a redox titration using 2,6-dichloroindophenol (DCPIP), a colored indicator.[1] Ascorbic acid is a potent reducing agent that readily reduces the blue DCPIP dye to a colorless leuco-form.[2] The reaction is stoichiometric, with one mole of ascorbic acid reacting with one mole of DCPIP.[3]

The titration is performed in an acidic solution to preserve the stability of the ascorbic acid.[4] During the titration, the ascorbic acid in the sample reduces the added DCPIP, causing the solution to remain colorless.[5] The endpoint is reached when all the ascorbic acid has been oxidized. The next drop of excess DCPIP is not reduced and imparts a distinct rose-pink color to the acidic solution, which persists for more than five seconds.[4] By standardizing the DCPIP solution with a known concentration of ascorbic acid, the Vitamin C content of an unknown sample can be accurately determined.[1]

Materials and Reagents

-

L-Ascorbic Acid (USP Reference Standard)

-

2,6-dichloroindophenol sodium salt

-

Sodium bicarbonate (NaHCO₃)

-

Metaphosphoric acid (HPO₃)

-

Glacial acetic acid (CH₃COOH)

-

Distilled or deionized water

-

Analytical balance

-

Volumetric flasks (50 mL, 100 mL, 200 mL, 250 mL)

-

Erlenmeyer flasks (50 mL or 125 mL)

-

Burette (50 mL)

-

Pipettes (2 mL, 5 mL, 10 mL)

-

Filter paper and funnel

-

Blender or mortar and pestle (for solid samples)

Experimental Protocols

This procedure is adapted from the AOAC Official Method 967.21.[4]

Protocol 1: Preparation of Reagents

-

Metaphosphoric Acid-Acetic Acid Stabilizing Solution:

-

In a 250 mL beaker, dissolve 7.5 g of metaphosphoric acid (HPO₃) in 100 mL of distilled water containing 20 mL of glacial acetic acid.[4]

-

Dilute the solution to a final volume of 250 mL with distilled water.

-

Filter the solution using fluted filter paper into a clean bottle. This solution should be stored under refrigeration and is stable for 7-10 days.[4]

-

-

Standard L-Ascorbic Acid Solution (1 mg/mL):

-

Accurately weigh approximately 50 mg of USP L-ascorbic acid reference standard onto an analytical balance.[4]

-

Quantitatively transfer the weighed ascorbic acid into a 50 mL volumetric flask.

-

Immediately dilute to the mark with the metaphosphoric acid-acetic acid stabilizing solution. This solution must be prepared fresh immediately before use.[4]

-

-

2,6-Dichloroindophenol (DCPIP) Indicator Solution:

-

In a 150 mL beaker, add 42 mg of sodium bicarbonate to 50 mL of distilled water and stir until dissolved.[4]

-

Add 50 mg of 2,6-dichloroindophenol sodium salt to the sodium bicarbonate solution and stir to dissolve.

-

Transfer the solution to a 200 mL volumetric flask and dilute to the mark with distilled water.

-

Filter the solution through fluted filter paper into an amber glass bottle. Store the solution in a refrigerator.[4]

-

Protocol 2: Standardization of the DCPIP Solution

-

Pipette 2.0 mL of the standard L-ascorbic acid solution (1 mg/mL) into three separate 50 mL Erlenmeyer flasks.[4]

-

Add 5.0 mL of the metaphosphoric acid-acetic acid solution to each flask.[4]

-

Fill a 50 mL burette with the DCPIP indicator solution and record the initial volume.

-

Titrate the contents of the first flask with the DCPIP solution dropwise while continuously swirling the flask. The endpoint is reached when a light but distinct rose-pink color persists for at least 5 seconds.[4]

-

Record the final burette reading.

-

Repeat the titration for the other two flasks.

-

Calculate the average volume of DCPIP solution required. This volume is used to determine the dye factor (mg of ascorbic acid per mL of DCPIP).

Protocol 3: Sample Preparation

-

For Liquid Samples (e.g., Fruit Juice):

-

Filter the juice through cheesecloth to remove pulp.[4]

-

Pipette a known volume (e.g., 2-10 mL, depending on expected Vitamin C content) of the clear juice into a 50 mL Erlenmeyer flask.

-

Add enough metaphosphoric acid-acetic acid solution to bring the total volume to approximately 7 mL.

-

-

For Solid Samples (e.g., Fruits, Vegetables):

-

Accurately weigh a known mass (e.g., 50 g) of the sample.[6]

-

Homogenize the sample in a blender with a known volume (e.g., 250 mL) of the metaphosphoric acid-acetic acid solution.[6]

-

Filter the slurry through muslin or cheesecloth to obtain a clear extract.[6]

-

Pipette a known volume (e.g., 25 mL) of the filtered extract into a 50 mL Erlenmeyer flask for titration.[6]

-

Protocol 4: Titration of the Sample

-

Titrate the prepared sample solution in the Erlenmeyer flask with the standardized DCPIP solution until the rose-pink endpoint is achieved and persists for at least 5 seconds.[4]

-

Record the volume of DCPIP solution used.

-

Perform the titration in triplicate for each sample to ensure accuracy.

-

A blank titration should also be performed using only the extraction solution and any reagents added to the sample. The volume of DCPIP used for the blank is subtracted from the sample titration volume.[4]

Data Presentation and Calculations

Quantitative data should be recorded in structured tables.

Table 1: Standardization of DCPIP Solution

| Replicate | Initial Burette Reading (mL) | Final Burette Reading (mL) | Volume of DCPIP Used (mL) |

|---|---|---|---|

| 1 | 0.00 | 15.20 | 15.20 |

| 2 | 15.20 | 30.35 | 15.15 |

| 3 | 30.35 | 45.55 | 15.20 |

| Average | | | 15.18 |

Table 2: Sample Titration Data (Example: Orange Juice)

| Replicate | Sample Volume (mL) | Initial Burette Reading (mL) | Final Burette Reading (mL) | Volume of DCPIP Used (mL) |

|---|---|---|---|---|

| 1 | 5.0 | 0.00 | 8.50 | 8.50 |

| 2 | 5.0 | 8.50 | 17.05 | 8.55 |

| 3 | 5.0 | 17.05 | 25.55 | 8.50 |

| Average | | | | 8.52 |

Calculations

-

Dye Factor (F): Calculate the amount of ascorbic acid equivalent to 1 mL of DCPIP solution.

-

F (mg/mL) = (mg of Ascorbic Acid in Standard) / (Average Volume of DCPIP for Standardization)

-

Example: F = 2.0 mg / 15.18 mL = 0.1317 mg/mL

-

-

Vitamin C Content in Sample:

-

Vitamin C (mg/mL or mg/g) = [(V_sample - V_blank) × F] / V_aliquot

-

Where:

-

V_sample = Average volume of DCPIP used for the sample (mL)

-

V_blank = Volume of DCPIP used for the blank (mL)

-

F = Dye Factor (mg/mL)

-

V_aliquot = Volume (mL) or mass (g) of the sample aliquot titrated

-

-

Example: Vitamin C (mg/mL) = [(8.52 mL - 0.05 mL) x 0.1317 mg/mL] / 5.0 mL = 0.223 mg/mL

-

Experimental Workflow Visualization

The logical flow of the entire protocol, from reagent preparation to final calculation, is outlined below.

Caption: Experimental workflow for the determination of Vitamin C by DCPIP titration.

References

- 1. webassign.net [webassign.net]

- 2. egyankosh.ac.in [egyankosh.ac.in]

- 3. Measuring changes in ascorbic acid (vitamin C) concentration in ripening fruit and vegetables - Science & Plants for Schools [saps.org.uk]

- 4. researchgate.net [researchgate.net]

- 5. Determination of Vitamin C | Chem Lab [chemlab.truman.edu]

- 6. sserc.org.uk [sserc.org.uk]

Application Notes and Protocols: Preparation of a Stable 2,6-Dichloroindophenol (DCIP) Solution

Introduction

2,6-Dichloroindophenol (DCIP) is a redox-active dye widely utilized in scientific research as an indicator for oxidation-reduction reactions. In its oxidized state, DCIP is a deep blue color, while its reduced form is colorless.[1] This property makes it an invaluable tool for various applications, most notably for the quantification of ascorbic acid (Vitamin C) and for monitoring the rate of photosynthesis by acting as an artificial electron acceptor in the Hill reaction.[1][2]

Despite its utility, the aqueous solution of DCIP suffers from poor stability, which can compromise experimental accuracy.[3][4] The dye is sensitive to light, heat, pH, and moisture.[3][5][6][7] Therefore, proper preparation and storage are critical to ensure the reliability and reproducibility of experimental results. These application notes provide detailed protocols for preparing a stable DCIP solution, methods for its standardization, and best practices for storage and handling.

Factors Influencing DCIP Solution Stability

The stability of a DCIP solution is influenced by several environmental and chemical factors. Understanding these factors is crucial for minimizing degradation and ensuring the solution's efficacy. Key factors are summarized in the table below.

| Factor | Influence on Stability | Recommendations |

| pH | DCIP is more stable in neutral to slightly alkaline conditions (pH 6.5-7.5).[8] In acidic environments, it turns pink and degrades more rapidly.[2][9] | Prepare the solution using a buffer or by adding a weak base like sodium bicarbonate to maintain a neutral or slightly alkaline pH. |

| Light | The compound is photodegradable and sensitive to light, especially UV radiation.[5][7] Exposure to light can lead to the breakdown of the dye. | Store the solution in an amber or opaque container and keep it away from direct sunlight and other strong light sources.[5][10] |

| Temperature | Higher temperatures accelerate the rate of chemical degradation.[3][7] | The solution should be stored under refrigerated conditions (e.g., 0-6°C) to enhance its shelf life.[3][11] |

| Moisture | The solid sodium salt of DCIP is hygroscopic, meaning it can absorb moisture from the air, which may affect its stability and weighing accuracy.[4] | Keep the stock chemical container tightly sealed and store it in a cool, dry place.[3][10] |

| Purity of Reagents | The use of the sodium salt of DCIP is essential for water solubility.[12] Impurities in either the dye or the solvent can affect stability and reaction kinetics.[9] | Use high-purity 2,6-Dichloroindophenol sodium salt and distilled or deionized water for solution preparation. |

Experimental Protocols

For quantitative analysis, it is imperative that the DCIP solution is standardized daily before use due to its limited stability.[13]

Protocol 1: Preparation of 0.025% (w/v) DCIP Solution

This protocol outlines the preparation of a commonly used concentration of DCIP solution for Vitamin C titration.

Materials:

-

2,6-Dichloroindophenol sodium salt (C₁₂H₆Cl₂NNaO₂)

-

Sodium bicarbonate (NaHCO₃)

-

Distilled or deionized water

-

100 mL volumetric flask

-

Analytical balance

-

Magnetic stirrer and stir bar

-

Filter paper (e.g., Whatman No. 1) and funnel

Procedure:

-

Weigh Reagents: Accurately weigh 0.025 g of 2,6-Dichloroindophenol sodium salt. In a separate weighing boat, weigh approximately 0.021 g of sodium bicarbonate.

-

Initial Dissolution: Add the 0.021 g of sodium bicarbonate to the 100 mL volumetric flask and add approximately 50 mL of distilled water. Swirl gently until the sodium bicarbonate is fully dissolved. This creates a slightly alkaline environment to improve DCIP stability.

-

Dissolve DCIP: Add the 0.025 g of DCIP sodium salt to the sodium bicarbonate solution in the flask.

-

Mix Thoroughly: Place a magnetic stir bar in the flask and stir the solution until the DCIP powder is completely dissolved. The dye can be slow to dissolve; leaving it to stir for an extended period or even overnight is sometimes necessary.[12][14] The resulting solution should be a clear, deep blue.

-

Bring to Volume: Once dissolved, carefully add distilled water to the flask until the meniscus reaches the 100 mL calibration mark.

-

Final Mixing and Filtration: Cap the flask and invert it several times to ensure the solution is homogeneous.[15] For best results, filter the solution to remove any micro-particulates that failed to dissolve.[12][14]

-

Storage: Immediately transfer the solution to a clean, clearly labeled amber glass bottle and store it in a refrigerator at 4°C.[5][15]

Caption: Workflow for preparing a DCIP solution.

Protocol 2: Standardization of DCIP Solution with Ascorbic Acid

Because DCIP solutions are not primary standards and degrade over time, their exact concentration must be determined before use in quantitative assays.[13][14] This is achieved by titrating the DCIP solution against a standard solution of ascorbic acid.

Materials:

-

Prepared DCIP solution

-

Standard Ascorbic Acid solution (e.g., 0.1 g in 100 mL of distilled water, freshly prepared)[15]

-

50 mL burette

-

Pipettes (e.g., 5.00 mL)

-

250 mL Erlenmeyer flask

-

Distilled water

Procedure:

-

Prepare Ascorbic Acid Standard: Accurately prepare a standard solution of ascorbic acid (e.g., 0.100 g in a 100 mL volumetric flask).[14]

-

Set up Titration: Rinse and fill a 50 mL burette with the prepared DCIP solution, ensuring no air bubbles are present in the tip. Record the initial volume.

-

Prepare Analyte: Pipette a precise volume (e.g., 5.00 mL) of the standard ascorbic acid solution into a 250 mL Erlenmeyer flask.[13] Dilute with approximately 25 mL of distilled water to ensure an adequate volume for observing the color change.

-

Titrate: Slowly add the DCIP solution from the burette into the flask while constantly swirling. The blue DCIP will be decolorized as long as ascorbic acid is present.

-

Identify Endpoint: The endpoint is reached when a faint pink or reddish color persists for more than 30 seconds after the addition of a single drop of DCIP.[13] This indicates that all the ascorbic acid has been consumed.

-

Record and Repeat: Record the final volume of DCIP solution used. Repeat the titration at least two more times to ensure precision.

-

Calculate Concentration: Use the titration results (volume of DCIP) and the known concentration of the ascorbic acid standard to calculate the exact concentration of the DCIP solution. The reaction is a 1:1 molar ratio.

Caption: Workflow for standardizing a DCIP solution.

Data Presentation and Storage Summary

Quantitative data and storage conditions are summarized below for quick reference.

Table 1: Example Reagent Concentrations for DCIP Solution

| DCIP (Sodium Salt) | Sodium Bicarbonate | Final Volume | Approximate Concentration | Source |

|---|---|---|---|---|

| 0.250 g | 0.21 g | 1000 mL | 0.025% | [13] |

| ~0.05 g | ~0.04 g | 200 mL | ~0.025% | [12][14] |

| 0.025 g | Not specified | 100 mL | 0.025% | [15] |

| 72.5 mg | Not specified | 50 mL | 5 mM |[11] |

Table 2: Recommended Storage Conditions for DCIP Solution

| Parameter | Condition | Rationale |

|---|---|---|

| Temperature | Refrigerate (0-6°C) | Slows the rate of chemical degradation.[3][5][11] |

| Container | Amber or opaque, tightly sealed glass bottle | Protects from light to prevent photodegradation.[5][6] |

| Duration | Prepare fresh daily for best results | DCIP has a poor shelf life; daily preparation and standardization are recommended.[4][13][15] |

| Environment | Store in a dark, cool location | Minimizes exposure to both light and heat.[3][6] |

Safety Precautions

While 2,6-Dichloroindophenol is generally considered non-hazardous, standard laboratory safety practices should always be followed.[16]

-

Wear appropriate personal protective equipment (PPE), including safety goggles and gloves.

-

Handle the powder in a well-ventilated area to avoid inhalation.

-

Wash hands thoroughly after handling.[3]

-

In case of contact with eyes, rinse cautiously with water for several minutes.[16]

-

Always consult the material's Safety Data Sheet (SDS) for comprehensive safety, handling, and disposal information before use.[4][16]

References

- 1. Dichlorophenolindophenol - Wikipedia [en.wikipedia.org]

- 2. Dichlorphenolindophenol [chemeurope.com]

- 3. resources.finalsite.net [resources.finalsite.net]

- 4. archpdfs.lps.org [archpdfs.lps.org]

- 5. ofsd.k12.mo.us [ofsd.k12.mo.us]

- 6. southernbiological.com [southernbiological.com]

- 7. allanchem.com [allanchem.com]

- 8. Novel Potentiometric 2,6-Dichlorophenolindo-phenolate (DCPIP) Membrane-Based Sensors: Assessment of Their Input in the Determination of Total Phenolics and Ascorbic Acid in Beverages - PMC [pmc.ncbi.nlm.nih.gov]

- 9. reddit.com [reddit.com]

- 10. lobachemie.com [lobachemie.com]

- 11. repositorio.uam.es [repositorio.uam.es]

- 12. researchgate.net [researchgate.net]

- 13. Determination of Vitamin C | Chem Lab [chemlab.truman.edu]

- 14. seniorchem.com [seniorchem.com]

- 15. flinnsci.com [flinnsci.com]

- 16. 2 6-Dichloroindophenol SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

Application Notes and Protocols for Measuring Dehydrogenase Activity in Tissue Homogenates Using DCPIP

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrogenase enzymes play a crucial role in cellular metabolism by catalyzing oxidation-reduction reactions essential for energy production. The measurement of dehydrogenase activity is a key indicator of mitochondrial function and overall cellular health. A common and effective method for quantifying this activity in tissue homogenates is through a colorimetric assay using 2,6-dichlorophenolindophenol (DCPIP). DCPIP is a redox indicator that acts as an artificial electron acceptor. In its oxidized state, DCPIP is blue, but it becomes colorless upon reduction by electrons transferred from the substrate by dehydrogenase activity.[1][2] The rate of this color change, measured spectrophotometrically, is directly proportional to the dehydrogenase activity in the sample.[3]

This document provides detailed protocols for the preparation of tissue homogenates and the subsequent measurement of dehydrogenase activity, with a specific focus on succinate dehydrogenase (SDH), a key enzyme in the Krebs cycle and electron transport chain.[3][4]

Principle of the Assay

The DCPIP assay for dehydrogenase activity is based on the following principle: a specific substrate for the dehydrogenase of interest (e.g., succinate for succinate dehydrogenase) is added to the tissue homogenate. The dehydrogenase enzyme oxidizes the substrate, releasing electrons. These electrons are then transferred to DCPIP, reducing it and causing a measurable decrease in absorbance at 600 nm.[3][5] The rate of decrease in absorbance is used to calculate the enzyme's activity.

Data Presentation

Table 1: Example Data for Succinate Dehydrogenase Activity in Rat Liver Homogenate